molecular formula C11H15NO3 B14877122 Tert-butyl 2-ethynyl-5-oxopyrrolidine-1-carboxylate

Tert-butyl 2-ethynyl-5-oxopyrrolidine-1-carboxylate

Cat. No.: B14877122
M. Wt: 209.24 g/mol
InChI Key: MQFUEFXUQVRYOP-UHFFFAOYSA-N
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Description

Tert-butyl 2-ethynyl-5-oxopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H15NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

tert-butyl 2-ethynyl-5-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C11H15NO3/c1-5-8-6-7-9(13)12(8)10(14)15-11(2,3)4/h1,8H,6-7H2,2-4H3

InChI Key

MQFUEFXUQVRYOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1=O)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-ethynyl-5-oxopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2-oxopyrrolidine-1-carboxylate with an ethynylating agent. One common method is the use of ethynyl magnesium bromide in the presence of a suitable solvent like tetrahydrofuran (THF) under an inert atmosphere . The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-ethynyl-5-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions to form various substituted derivatives[][3].

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated pyrrolidine derivatives .

Scientific Research Applications

Tert-butyl 2-ethynyl-5-oxopyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-ethynyl-5-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The ethynyl group can act as a reactive site for binding to enzymes or other proteins, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-oxopyrrolidine-1-carboxylate: A precursor in the synthesis of tert-butyl 2-ethynyl-5-oxopyrrolidine-1-carboxylate.

    Tert-butyl 5-oxopyrrolidine-2-carboxylate: Another pyrrolidine derivative with similar structural features.

    N-Boc-2-pyrrolidinone: A related compound used in organic synthesis.

Uniqueness

This compound is unique due to the presence of the ethynyl group, which provides additional reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules and in the development of new pharmaceuticals .

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